N-Isopropyl-1H-pyrazole-1-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
N-propan-2-ylpyrazole-1-carboxamide |
InChI |
InChI=1S/C7H11N3O/c1-6(2)9-7(11)10-5-3-4-8-10/h3-6H,1-2H3,(H,9,11) |
InChI Key |
QVKDMPTXYAPPIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)N1C=CC=N1 |
Origin of Product |
United States |
Advanced Spectroscopic and Crystallographic Characterization of N Isopropyl 1h Pyrazole 1 Carboxamide Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationresearchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For N-Isopropyl-1H-pyrazole-1-carboxamide, a combination of 1H, 13C, and 15N NMR studies provides a comprehensive picture of its atomic connectivity and electronic environment. researchgate.netnih.gov
1H NMR Analysisresearchgate.netreddit.comresearchgate.netresearchgate.netchemicalbook.com
The 1H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the pyrazole (B372694) ring and the N-isopropyl group. The chemical shifts are influenced by the electronic effects of the carboxamide group and the aromatic nature of the pyrazole ring. reddit.comresearchgate.netresearchgate.netchemicalbook.com In a typical deuterated chloroform (B151607) (CDCl3) solvent, the anticipated proton signals are as follows:
Pyrazole Ring Protons: The protons on the pyrazole ring (H3, H4, and H5) will appear as distinct multiplets. The H5 proton, being adjacent to the nitrogen atom of the carboxamide group, is expected to be the most deshielded.
N-Isopropyl Group Protons: The isopropyl group will exhibit a septet for the methine proton (-CH) and a doublet for the two equivalent methyl groups (-CH3). The coupling between the methine proton and the methyl protons is a characteristic feature.
Amide Proton: A broad singlet for the N-H proton of the carboxamide group is also expected, the chemical shift of which can be concentration and temperature-dependent due to hydrogen bonding.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H3 (pyrazole) | ~7.5 | d |
| H4 (pyrazole) | ~6.3 | t |
| H5 (pyrazole) | ~8.2 | d |
| CH (isopropyl) | ~4.2 | sept |
| CH₃ (isopropyl) | ~1.3 | d |
| NH (amide) | ~6.5 | br s |
Predicted values are based on data for analogous pyrazole derivatives.
13C NMR Analysisresearchgate.netorganicchemistrydata.orgscispace.com
The 13C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon of the carboxamide group is a key diagnostic signal, appearing significantly downfield. The carbon atoms of the pyrazole ring will have distinct chemical shifts reflecting their electronic environment. organicchemistrydata.orgscispace.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (carboxamide) | ~160 |
| C3 (pyrazole) | ~140 |
| C4 (pyrazole) | ~110 |
| C5 (pyrazole) | ~130 |
| CH (isopropyl) | ~45 |
| CH₃ (isopropyl) | ~22 |
Predicted values are based on data for analogous pyrazole derivatives.
15N NMR Studies for Tautomerism and Electronic Effectspsu.eduscilit.comresearchgate.netspectrabase.com
15N NMR spectroscopy is a powerful tool for investigating the nitrogen environments within a molecule. psu.eduresearchgate.net For pyrazole derivatives, it is particularly useful for studying tautomerism and the electronic effects of substituents. scilit.comspectrabase.com In this compound, three distinct nitrogen signals are expected: one for each of the pyrazole ring nitrogens (N1 and N2) and one for the amide nitrogen.
The chemical shifts of the pyrazole nitrogens can provide insights into the electronic distribution within the ring and can be sensitive to hydrogen bonding and solvent effects. psu.eduscilit.com The position of the N-isopropylcarboxamide group on the N1 position prevents the common annular tautomerism seen in NH-pyrazoles. The 15N chemical shift of the amide nitrogen can provide information about the rotational barrier around the C-N bond and the degree of resonance delocalization of the nitrogen lone pair with the carbonyl group.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The spectra of this compound are expected to show characteristic absorption bands for the various functional groups present.
Key expected vibrational frequencies include:
N-H Stretch: A sharp band around 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide.
C-H Stretch: Bands in the region of 2850-3000 cm⁻¹ for the C-H stretching of the isopropyl group and around 3100 cm⁻¹ for the aromatic C-H of the pyrazole ring.
C=O Stretch (Amide I): A strong absorption band typically in the range of 1650-1680 cm⁻¹ is characteristic of the carbonyl group of the secondary amide.
N-H Bend (Amide II): A band in the region of 1520-1570 cm⁻¹ arising from the N-H bending vibration coupled with C-N stretching.
C=N and C=C Stretch: Vibrations associated with the pyrazole ring are expected in the 1400-1600 cm⁻¹ region.
Mass Spectrometry for Molecular Weight and Fragmentation Analysisresearchgate.netrsc.org
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (molar mass: 153.18 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 153.
The fragmentation of pyrazole carboxamides is influenced by the stability of the pyrazole ring and the lability of the amide group. researchgate.netrsc.org Key fragmentation pathways would likely involve:
Loss of the isopropyl group ([M - 43]⁺).
Cleavage of the amide bond, leading to the formation of the pyrazole-1-carbonyl cation or the isopropylaminyl radical.
Fragmentation of the pyrazole ring itself, often involving the loss of N₂ or HCN, which is a characteristic of many nitrogen-containing heterocyclic compounds.
Single Crystal X-Ray Diffraction for Solid-State Structure Determinationnih.govresearchgate.netnih.govrsc.orgmdpi.com
Single crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. While specific crystallographic data for this compound is not widely published, studies on analogous N-acyl pyrazoles provide valuable insights into the expected solid-state structure. nih.govresearchgate.netrsc.orgmdpi.com
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)
While a specific single-crystal X-ray diffraction study for this compound is not extensively documented in public databases, the crystal packing and intermolecular forces can be reliably inferred from the behavior of analogous pyrazole carboxamide structures. cardiff.ac.ukresearchgate.net The solid-state architecture of this compound is primarily dictated by hydrogen bonding, a directional interaction crucial for the formation of stable, ordered crystalline lattices. cardiff.ac.ukresearchgate.net
Table 1: Potential Intermolecular Hydrogen Bonds in Solid this compound
| Donor Group | Acceptor Group | Type of Interaction | Potential Supramolecular Motif |
| Amide (N-H) | Carbonyl (C=O) | N-H···O | Dimer, Catemer (Chain) |
| Amide (N-H) | Pyrazole Nitrogen (N2) | N-H···N | Dimer, Trimer, Catemer |
Polymorphism and Tautomerism in the Solid State
Tautomerism is a significant characteristic of the pyrazole ring system, involving the migration of a proton between the two nitrogen atoms (N1 and N2) in what is known as annular prototropic tautomerism. encyclopedia.pubresearchgate.netnih.gov However, in this compound, the presence of a stable isopropyl substituent covalently bonded to the N1 position of the pyrazole ring effectively "locks" the molecule in a single tautomeric form. nih.govnih.gov Consequently, annular tautomerism is not an observed phenomenon for this compound.
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. While polymorphism is a common occurrence for organic molecules and can be influenced by factors such as solvent and crystallization conditions, there are no specific reports in the reviewed scientific literature detailing the existence of polymorphs for this compound.
Elemental Analysis for Compositional Verification
Elemental analysis is a cornerstone analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements within a compound. researchgate.netlibretexts.org It serves as a fundamental method for verifying the empirical formula and assessing the purity of a synthesized sample. researchgate.net The analysis is typically performed via combustion, where the sample is burned in an excess of oxygen, and the resulting gaseous products (CO₂, H₂O, N₂) are quantitatively measured. researchgate.nethuji.ac.il
For this compound, the molecular formula is C₇H₁₁N₃O. bldpharm.com Based on this formula, the theoretical elemental composition can be calculated. An experimentally obtained result for a pure sample is expected to align closely with these theoretical values, typically within a margin of ±0.4%. huji.ac.il
Table 2: Theoretical Elemental Composition of this compound Molecular Formula: C₇H₁₁N₃O Molecular Weight: 153.18 g/mol bldpharm.com
| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Formula | Total Mass ( g/mol ) | Mass Percent (%) |
| Carbon | C | 12.011 | 7 | 84.077 | 54.90% |
| Hydrogen | H | 1.008 | 11 | 11.088 | 7.24% |
| Nitrogen | N | 14.007 | 3 | 42.021 | 27.43% |
| Oxygen | O | 15.999 | 1 | 15.999 | 10.44% |
| Total | 153.185 | 100.00% |
Preclinical in Vitro Biological Activities and Mechanistic Investigations of N Isopropyl 1h Pyrazole 1 Carboxamide Derivatives
Antifungal Activities and Mechanism of Action
Derivatives of N-Isopropyl-1H-pyrazole-1-carboxamide have demonstrated significant potential as antifungal agents. Their efficacy is attributed to a multifactorial mechanism of action that includes the inhibition of fungal growth, disruption of cellular structures, and targeting of specific metabolic enzymes.
Inhibition of Fungal Growth and Pathogen Suppression
A range of this compound derivatives have been synthesized and evaluated for their ability to inhibit the growth of various phytopathogenic fungi. These compounds have shown notable activity against a spectrum of fungal species. For instance, certain pyrazole (B372694) carboxamide derivatives exhibited remarkable antifungal activity against several plant pathogenic fungi.
One study detailed the synthesis of a series of pyrazole carboxamide and isoxazolol pyrazole carboxylate derivatives and their subsequent in vitro bioassay against four types of phytopathogenic fungi: Alternaria porri, Marssonina coronaria, Cercospora petroselini, and Rhizoctonia solani. While many of the synthesized compounds showed some level of antifungal activity, a few pyrazole carboxamides demonstrated significant efficacy nih.gov. For example, the isoxazolol pyrazole carboxylate derivative, compound 7ai, displayed potent antifungal activity against R. solani, with a reported EC50 value of 0.37 μg/mL, which was more effective than the commercial fungicide carbendazol in the same study nih.gov.
Another study focusing on novel N-(1H-Pyrazol-5-yl)nicotinamide derivatives found that many of these compounds exhibited good fungicidal activity against Sclerotinia sclerotiorum and Valsa mali. Specifically, compound B4 from this series showed EC50 values of 10.35 mg/L and 17.01 mg/L against S. sclerotiorum and V. mali, respectively nih.gov. Furthermore, in vivo experiments confirmed the effectiveness of compound B4 in suppressing rape sclerotinia rot caused by S. sclerotiorum at a concentration of 50 mg/L nih.gov.
The following interactive table summarizes the EC50 values of selected this compound derivatives against various phytopathogenic fungi, illustrating their potential for pathogen suppression.
| Compound Derivative | Target Fungus | EC50 (µg/mL) | Reference |
| Isoxazolol Pyrazole Carboxylate 7ai | Rhizoctonia solani | 0.37 | nih.gov |
| Pyrazole Carboxamide 7af | Alternaria porri | - | nih.gov |
| Pyrazole Carboxamide 7bc | Marssonina coronaria | - | nih.gov |
| Pyrazole Carboxamide 7bg | Cercospora petroselini | - | nih.gov |
| N-(1H-Pyrazol-5-yl)nicotinamide B4 | Sclerotinia sclerotiorum | 10.35 (mg/L) | nih.gov |
| N-(1H-Pyrazol-5-yl)nicotinamide B4 | Valsa mali | 17.01 (mg/L) | nih.gov |
EC50 values represent the concentration of the compound that inhibits 50% of fungal growth. A lower value indicates higher antifungal activity. Dashes indicate that while activity was noted, specific EC50 values were not provided in the cited source.
Cellular and Subcellular Effects (e.g., Cell Wall/Membrane Disruption, Mitochondrial Dysfunction)
The antifungal mechanism of pyrazole carboxamide derivatives extends to the disruption of essential cellular and subcellular structures in fungi. Research has shown that these compounds can compromise the integrity of the fungal cell wall and membrane, leading to leakage of cellular contents.
Furthermore, these derivatives have been observed to induce mitochondrial dysfunction. This is a critical aspect of their antifungal action, as mitochondria are central to the energy metabolism of the fungal cell. The disruption of mitochondrial function can lead to a cascade of events, ultimately resulting in cell death.
Identification of Specific Enzyme Targets (e.g., Respiratory Chain Complexes II and IV)
A key element of the antifungal mechanism of this compound derivatives is their ability to inhibit specific enzymes that are vital for fungal respiration. Research has identified the mitochondrial respiratory chain as a primary target for these compounds.
Specifically, pyrazole carboxamides have been shown to inhibit the activity of Complex II (succinate dehydrogenase) and Complex IV (cytochrome c oxidase) of the respiratory chain. By blocking the electron transport chain at these key points, the compounds effectively disrupt the production of ATP, the main energy currency of the cell. This inhibition of cellular respiration is a major contributor to the observed antifungal effects. The molecular docking studies and scanning electron microscopy have provided preliminary insights into the possible antifungal mechanisms of these compounds nih.gov.
Antiviral Activities (e.g., Tobacco Mosaic Virus, Enteroviruses)
In addition to their antifungal properties, derivatives of this compound have been investigated for their potential as antiviral agents. Research in this area has explored their efficacy against both plant and human viruses.
Studies have demonstrated that certain pyrazole derivatives exhibit activity against the Tobacco Mosaic Virus (TMV), a widespread plant pathogen. While specific data on this compound is limited, the broader class of pyrazole compounds has shown promise in this area.
With regard to human viruses, the potential of pyrazole derivatives against enteroviruses has been a subject of interest. Enteroviruses are a genus of viruses that can cause a range of illnesses in humans. While research into broad-spectrum enterovirus inhibitors is ongoing, the specific activity of this compound derivatives against this viral group is an area that requires further investigation to establish a definitive link and efficacy. Some studies have explored the combination of various antiviral agents to combat enterovirus infections, highlighting the complexity of developing effective treatments frontierspartnerships.org.
Antiproliferative Activities against Cancer Cell Lines
The potential of this compound derivatives as anticancer agents has been explored through in vitro studies on various cancer cell lines. These investigations have focused on the cytotoxic effects of these compounds and their ability to inhibit the proliferation of cancer cells.
In Vitro Cytotoxicity Assays and IC50 Determination
In vitro cytotoxicity assays are a standard method for evaluating the potential of a compound to kill cancer cells. These assays are used to determine the IC50 value, which is the concentration of a compound that is required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates a more potent cytotoxic effect.
Studies on pyrazole derivatives have demonstrated their cytotoxic potential against various cancer cell lines. For example, two new pyrazole derivatives were synthesized and evaluated for their cytotoxic activity against the A549 human lung cancer cell line. The EC50 values for these compounds were found to be 613.22 µM and 220.20 µM, respectively, indicating a dose-dependent inhibitory effect on cell growth nih.gov.
The following interactive table presents a selection of IC50 values for different pyrazole derivatives against various cancer cell lines, as reported in the scientific literature.
| Compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole Derivative 1 | A549 (Lung Cancer) | 613.22 | nih.gov |
| Pyrazole Derivative 2 | A549 (Lung Cancer) | 220.20 | nih.gov |
| Hybrid Compound 1 | HTB-26 (Breast Cancer) | 10-50 | researchgate.net |
| Hybrid Compound 2 | PC-3 (Pancreatic Cancer) | 10-50 | researchgate.net |
| Hybrid Compound 1 | HepG2 (Hepatocellular Carcinoma) | 10-50 | researchgate.net |
| Hybrid Compound 2 | HCT116 (Colon Cancer) | 0.34 | researchgate.net |
IC50 values represent the concentration of the compound that inhibits 50% of cancer cell growth. A lower value indicates higher cytotoxic activity.
Kinase Inhibition Profiles (e.g., RET Kinase, BRAF/CRAF, CDK2, Aurora-A)
Derivatives of the this compound scaffold have been extensively investigated as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.
RET Kinase: A specific 5-aminopyrazole-4-carboxamide analog, compound 15l , has been identified as a potent and highly selective inhibitor of the RET (Rearranged during Transfection) kinase. nih.gov This compound demonstrated significant activity against both wild-type RET (IC₅₀ = 44 nM) and its gatekeeper mutant V804M (IC₅₀ = 252 nM). nih.gov A global kinase profiling assay against 369 kinases confirmed that compound 15l exclusively inhibits RET, highlighting its exceptional selectivity. nih.gov This specificity makes it a promising lead compound for developing therapies targeted at cancers driven by RET kinase mutations. nih.gov
CDK2: Several pyrazole-carboxamide derivatives have shown potential as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. One study identified a 4-benzoylamino-1H-pyrazole-3-carboxamide derivative, DC-K2in212 , which displayed a 17-fold selectivity for CDK2 over CDK1 with an IC₅₀ value of 0.295 μM. nih.gov Another series of novel pyrazole derivatives yielded compounds with potent CDK2 inhibition, with compound 9 showing the best IC₅₀ value of 0.96 μM against the CDK2/cyclin A2 complex. nih.gov These findings underscore the potential of this chemical class in developing anticancer agents that target cell cycle progression. nih.govwisdomlib.org
Aurora-A Kinase: Pyrazole-4-carboxamide analogues have emerged as potent inhibitors of Aurora kinases A and B, which are essential for cell division. nih.gov Compound 6k from one such series demonstrated selective inhibition of Aurora kinase A and Aurora kinase B with IC₅₀ values of 16.3 nM and 20.2 nM, respectively. nih.gov Mechanistic studies confirmed its action through the inhibition of phosphorylated Thr288 (Aurora kinase A) and phosphorylated Histone H3 (Aurora kinase B). nih.gov The potent and selective nature of these compounds makes them valuable candidates for further investigation as anticancer therapeutics. nih.govtandfonline.com
| Compound/Derivative Class | Target Kinase | Activity (IC₅₀/Kᵢ) | Reference |
| 5-aminopyrazole-4-carboxamide (15l ) | RET (wild-type) | 44 nM | nih.gov |
| 5-aminopyrazole-4-carboxamide (15l ) | RET (V804M mutant) | 252 nM | nih.gov |
| 4-benzoylamino-1H-pyrazole-3-carboxamide (DC-K2in212 ) | CDK2 | 0.295 μM | nih.gov |
| Pyrazole derivative (9 ) | CDK2/cyclin A2 | 0.96 μM | nih.gov |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine (15 ) | CDK2 | Kᵢ = 0.005 µM | nih.gov |
| Pyrazole-4-carboxamide (6k ) | Aurora Kinase A | 16.3 nM | nih.gov |
| Pyrazole-4-carboxamide (6k ) | Aurora Kinase B | 20.2 nM | nih.gov |
Modulation of Signal Transduction Pathways (e.g., MAPK, p38MAPK)
The pyrazole-carboxamide scaffold has been utilized to develop modulators of key signal transduction pathways implicated in cell proliferation and inflammation.
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell growth and survival. nih.gov A series of N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives were designed and synthesized as inhibitors of MEK1, a central kinase in the MAPK cascade. nih.gov Among these, compound 7b was the most potent, with an IC₅₀ of 91 nM for MEK1, effectively blocking the MAPK pathway. nih.gov
p38MAPK Pathway: The p38 MAPK pathway is primarily involved in cellular responses to stress and inflammation. A library of pyrazolo[1,5-a]quinazoline compounds, which includes a pyrazole-carboxamide moiety, was screened for anti-inflammatory activity. Pharmacophore mapping predicted that active compounds could be ligands for p38α MAPK. mdpi.com Subsequent binding assays confirmed this, with compounds 13i and 16 binding to JNK1, JNK2, and JNK3 (related MAPKs) with Kd values in the micromolar range, suggesting their anti-inflammatory effects are mediated, at least in part, through modulation of MAPK signaling. mdpi.com
Anti-inflammatory Activities and Related Molecular Targets (e.g., NAAA, COX-2)
Derivatives of pyrazole carboxamide have demonstrated significant potential as anti-inflammatory agents by targeting key enzymes involved in the inflammatory process.
NAAA Inhibition: N-acylethanolamine-hydrolyzing acid amidase (NAAA) is an enzyme that degrades the anti-inflammatory lipid mediator palmitoylethanolamide (PEA). nih.gov Inhibition of NAAA is a promising strategy for managing inflammation. A series of pyrazole azabicyclo[3.2.1]octane sulfonamides were identified as potent, non-covalent NAAA inhibitors. nih.gov A structure-activity relationship study led to the discovery of compound 50 (ARN19689) , which inhibits human NAAA in the low nanomolar range with an IC₅₀ of 0.042 μM. acs.org This compound showed a favorable pharmacological and pharmacokinetic profile, marking it as a promising candidate for treating inflammatory conditions. acs.org
| Compound | Target Enzyme | Activity (IC₅₀) | Reference |
| ARN19689 (50) | human NAAA | 0.042 μM | acs.org |
| Compound 39 | human NAAA | 0.023 μM | acs.org |
| Compound 41 | human NAAA | 0.019 μM | acs.org |
| Hit Compound 1 | human NAAA | 1.09 μM | nih.gov |
COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is a well-established target for anti-inflammatory drugs. nih.gov The pyrazole scaffold is a core component of the selective COX-2 inhibitor celecoxib. dovepress.com Numerous studies have developed novel pyrazole-based derivatives as selective COX-2 inhibitors. For instance, compound AD 532 ((4-(3-(4-Methylphenyl)-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide)) showed promising anti-inflammatory results and was identified as a COX-2 inhibitor. nih.gov Other research has focused on creating hybrid molecules that combine the pyrazole core with other pharmacophores to enhance COX-2 selectivity and potency. dovepress.comnih.gov Molecular docking studies have confirmed that the benzene sulfonamide moiety on the pyrazole ring is crucial for binding within the selective pocket of the COX-2 enzyme. rjpn.org
Cannabinoid Receptor Modulation (CB1 Antagonism)
The pyrazole carboxamide structure is famously associated with the antagonism of the cannabinoid receptor 1 (CB1). The first-in-class CB1 antagonist, Rimonabant (SR141716), features a N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide structure. nih.gov This compound binds to the CB1 receptor with high affinity (Kᵢ = 2 nM). wisdomlib.org The pyrazole scaffold of Rimonabant has served as a template for the development of numerous other CB1 antagonists. nih.gov Structure-activity relationship (SAR) studies have explored modifications at various positions of the pyrazole ring to optimize potency and pharmacokinetic properties, leading to the identification of several derivatives with low- and sub-nanomolar potencies as CB1 receptor antagonists. nih.gov
Other Investigated Biological Activities (e.g., antibacterial, immunosuppressive)
Antibacterial Activity: Pyrazole-1-carboxamide derivatives have been synthesized and evaluated for their antimicrobial properties. nih.gov Studies have shown that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. jst.go.jp For example, a series of 3,5-disubstituted pyrazole-1-carboxamides were tested for their antimicrobial effects. researchgate.net Another study on pyrazolo[4,3-g]pteridines found that compound 8b was equipotent to chloramphenicol against B. cereus with a Minimum Inhibitory Concentration (MIC) of 8.25 µg/mL, while compound 7g was equipotent against S. aureus (MIC = 8.25 µg/mL). jst.go.jp These findings indicate that the pyrazole carboxamide scaffold is a valuable starting point for the development of new antibacterial agents. researchgate.net
Immunosuppressive Activity: A series of novel pyrazole carboxamides have been shown to possess strong immunosuppressant activity. nih.gov In rodent and human mixed leukocyte response (MLR) assays, which measure T-cell proliferation, these compounds demonstrated potent inhibition with IC₅₀ values below 1 µM. nih.gov This activity suggests that pyrazole carboxamide derivatives could be developed as potential therapeutic agents for autoimmune diseases and organ transplant rejection. nih.gov
Structure Activity Relationship Sar Studies of N Isopropyl 1h Pyrazole 1 Carboxamide Analogues
Impact of N-Substituent on Carboxamide Moiety
The N-substituent on the carboxamide is a key determinant of the biological activity in pyrazole (B372694) carboxamide derivatives. Research into analogues has shown that modifications at this position can significantly alter efficacy. For instance, in a series of pyrazole-based inhibitors, the introduction of various chemically diverse motifs as part of the "eastern amide" SAR led to the identification of potent cannabinoid-1 (CB1) receptor antagonists with low- and sub-nanomolar potencies. nih.gov This indicates that the nature and size of the N-substituent are critical for optimal interaction with the receptor.
Role of the Isopropyl Group in Receptor Binding and Efficacy
While specific SAR studies detailing the direct role of the N-isopropyl group in receptor binding and efficacy for N-Isopropyl-1H-pyrazole-1-carboxamide are not extensively detailed in the provided results, the principles of SAR suggest its importance. The size, shape, and lipophilicity of the isopropyl group are likely optimized for fitting into a specific hydrophobic pocket within the target receptor. Any deviation, such as replacing it with smaller, larger, or more polar groups, would be expected to alter the binding affinity and subsequent biological response. The discovery of a novel RET kinase inhibitor, 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl -1H-pyrazole-4-carboxamide, highlights the retention of the isopropyl group in highly potent and specific analogues, suggesting its favorable contribution to the compound's activity profile. nih.gov
Substituent Effects on the Pyrazole Ring System
The pyrazole ring is a core component that allows for extensive modification to fine-tune the biological activity of this class of compounds. nih.gov Substitutions at various positions on the ring have been shown to have a profound impact on potency and selectivity. nih.govresearchgate.net
The substituent at the N1 position of the pyrazole ring plays a crucial role in modulating the biological activity of these compounds. Studies on related pyrazole derivatives have shown that the addition of an N1-acetyl group can improve efficacy in certain contexts. nih.gov In the development of antiproliferative agents, the insertion of a methyl substituent on the pyrazole N-atom was found to be detrimental to activity in some analogues, indicating that this position is sensitive to steric and electronic modifications. mdpi.com
Positions 3 and 5 of the pyrazole ring are critical for interaction with biological targets and have been a major focus of SAR studies. In a series of antifungal pyrazole carboxamides, substituting the methyl group at the C-3 position with a trifluoromethyl group significantly weakened the antifungal activity. mdpi.com Conversely, for a different class of pyrazole-based inhibitors, 3,5-diphenylpyrazole derivatives showed high inhibitory activity, and modifications at these positions with groups of varying sizes, such as methyl, benzyl, or cyclopentyl, led to changes in potency. nih.gov The introduction of a 3,5-dialkyl substitution on the pyrazole ring was found to be important for the activity of a novel class of NAAA inhibitors. acs.org
The following table illustrates the effect of substituents at position 3 on the antifungal activity of isoxazolol pyrazole carboxylate analogues against R. solani.
| Compound | Substituent at C-3 | EC50 (µg/mL) against R. solani |
| 7ai | Methyl | 0.37 |
| 7bk | Trifluoromethyl | 28.88 |
| Carbendazol (Control) | N/A | 1.00 |
Data sourced from MDPI mdpi.com
The C4 position of the pyrazole ring is another key site for modification that influences biological activity. For example, a series of pyrazole derivatives with a p-nitrophenyl moiety connected to the pyrazole scaffold at this position demonstrated high anti-inflammatory activity. nih.gov In the development of potent and selective RET kinase inhibitors, the core scaffold was a 5-aminopyrazole-4-carboxamide, emphasizing the importance of the carboxamide group at the C4 position for achieving high potency and metabolic stability. nih.gov
Scaffold Hopping and Core Structure Modifications to Optimize Activity
Scaffold hopping is a widely used strategy in drug discovery to identify novel core structures with similar biological activities. nih.gov This approach has been applied to pyrazole carboxamide analogues to improve properties and discover new chemical entities. nih.govchimia.ch For instance, the central pyrazole core of the CB1 antagonist rimonabant has been replaced with other five- and six-membered rings like thiazoles, pyrroles, and pyrazines, resulting in new classes of antagonists. nih.govnih.gov This demonstrates that while the pyrazole-carboxamide scaffold is effective, alternative core structures can be designed to mimic its key interactions while potentially offering improved pharmacological profiles. nih.gov The conversion of pyrazoles into pyrimidines represents another advanced scaffold hopping technique aimed at generating structural diversity. chimia.ch
Derivatization and Scaffold Modifications of the Pyrazole Carboxamide Core
Design and Synthesis of Novel Pyrazole-1-carboxamide Derivatives
The synthesis of novel pyrazole-1-carboxamide derivatives is a cornerstone of medicinal chemistry research, aiming to develop compounds with improved efficacy and pharmacological profiles. A general and versatile method for synthesizing these derivatives involves the reaction of a pyrazole (B372694) carbonyl chloride intermediate with a variety of substituted amines. mdpi.com This approach allows for the systematic modification of the carboxamide portion of the molecule, enabling a thorough investigation of how different substituents impact biological activity.
One common synthetic route begins with the preparation of a pyrazole-4-carboxylic acid, which is then converted to the more reactive pyrazole-4-carbonyl chloride using a chlorinating agent like thionyl chloride. mdpi.com The subsequent reaction of this acid chloride with a diverse range of primary or secondary amines yields the desired pyrazole-1-carboxamide derivatives. This modular synthesis strategy facilitates the creation of large libraries of compounds for biological screening.
For instance, a series of novel 3-aryl-1-arylmethyl-1H-pyrazole-5-carboxamide derivatives were synthesized by reacting 3-aryl-1-arylmethyl-1H-pyrazole-5-carbonyl chloride with various substituted amines, resulting in excellent yields. nih.gov Another study describes the synthesis of 1H-pyrazole-1-carboxamide derivatives and the investigation of the effects of substituents on a diarylpyrazole scaffold, highlighting the importance of the substitution pattern for antiproliferative activity against melanoma cell lines. nih.gov
The following table summarizes representative synthetic approaches for pyrazole carboxamide derivatives:
| Starting Material | Key Intermediate | Reaction with Amine | Final Product Class |
| Pyrazole-4-carboxylic acid | Pyrazole-4-carbonyl chloride | Various primary/secondary amines | Pyrazole-4-carboxamide derivatives |
| 3-Aryl-1-arylmethyl-1H-pyrazole-5-carboxylic acid | 3-Aryl-1-arylmethyl-1H-pyrazole-5-carbonyl chloride | Substituted amines | 3-Aryl-1-arylmethyl-1H-pyrazole-5-carboxamide derivatives |
These synthetic strategies provide a robust platform for generating a wide array of pyrazole-1-carboxamide derivatives, enabling detailed exploration of their therapeutic potential.
Introduction of Diverse Chemical Moieties for Enhanced Bioactivity
To enhance the biological activity and target specificity of the pyrazole carboxamide core, researchers have explored the introduction of various chemical moieties. This strategy, often referred to as molecular hybridization or fragment-based drug design, aims to combine the pharmacophoric features of different bioactive molecules to create novel compounds with synergistic or improved properties.
A notable example is the incorporation of a thiazole ring into the pyrazole carboxamide scaffold. Thiazole-substituted pyrazoles are recognized as important structural motifs in many biologically active compounds. tandfonline.com The synthesis of N-bridged pyrazole-1-phenylthiazoles has been reported as a facile approach to generate novel compounds with potential antiproliferative activity. tandfonline.com This modification can influence the electronic and steric properties of the molecule, potentially leading to enhanced interactions with biological targets.
Another approach involves the fusion of the pyrazole carboxamide scaffold with other heterocyclic systems. For instance, novel quinazolinone scaffolds containing a pyrazole carbamide moiety have been designed and synthesized as potential antifungal agents. mdpi.com The quinazolinone ring system is known to possess a broad spectrum of biological activities, and its combination with the pyrazole carboxamide core can lead to compounds with enhanced antifungal efficacy.
The introduction of aryloxypyridyl ethylamine skeletons into pyrazole-5-carboxamide and pyrazole-4-carboxamide structures has also been investigated. nih.gov This design was inspired by the prevalence of diaryl ether modules in pesticide molecules and has led to the discovery of compounds with significant insecticidal and fungicidal activities. nih.gov
The table below illustrates the impact of introducing diverse moieties on the bioactivity of pyrazole carboxamides:
| Introduced Moiety | Resulting Scaffold | Observed Bioactivity Enhancement |
| Thiazole | Pyrazole-thiazole hybrids | Antiproliferative |
| Quinazolinone | Pyrazole-quinazolinone hybrids | Antifungal |
| Aryloxypyridyl ethylamine | Pyrazole-aryloxypyridyl ethylamine conjugates | Insecticidal, Fungicidal |
These examples demonstrate that the strategic introduction of diverse chemical moieties is a powerful tool for modulating the biological activity of the pyrazole carboxamide core, leading to the discovery of novel therapeutic and agrochemical agents.
Exploring Conformationally Constrained Analogues
A key strategy in medicinal chemistry to improve the potency, selectivity, and pharmacokinetic properties of a lead compound is to reduce its conformational flexibility. By locking the molecule into a specific, bioactive conformation, the entropic penalty of binding to the target receptor is minimized, which can lead to a significant increase in binding affinity.
In the context of the pyrazole carboxamide scaffold, the exploration of conformationally constrained analogues is an emerging area of interest. While direct studies on conformationally restricted derivatives of N-Isopropyl-1H-pyrazole-1-carboxamide are limited, research on related structures provides valuable insights into the potential of this approach.
One method to introduce conformational constraints is through the formation of bridged or cyclic structures. For example, the synthesis of novel N-bridged pyrazole-1-carbothioamides has been reported. tandfonline.com In these analogues, the nitrogen of the pyrazole ring is part of a larger, more rigid ring system. This "N-bridging" strategy effectively restricts the rotational freedom around the pyrazole-carboxamide bond, presenting the substituents in a more defined spatial orientation. Such conformational rigidity can be crucial for optimizing interactions with specific binding pockets of biological targets.
Another approach to conformational restriction involves the incorporation of the flexible side chains into a ring system. For instance, in a study on pyrazole azabicyclo[3.2.1]octane sulfonamides, constraining a flexible piperidine ring into a more conformationally rigid aza-bridged bicyclic scaffold was found to be beneficial for activity. This strategy could be conceptually applied to the N-isopropyl group of this compound, for example, by incorporating the isopropyl group and the adjacent nitrogen into a cyclic structure like an azetidine or pyrrolidine ring.
The potential advantages of exploring conformationally constrained analogues of this compound are summarized below:
| Strategy | Rationale | Potential Benefits |
| N-Bridging | Restricts rotation around the pyrazole-carboxamide bond. | Increased binding affinity, improved selectivity. |
| Cyclization of N-alkyl group | Reduces conformational flexibility of the carboxamide substituent. | Enhanced potency, better defined SAR. |
While the direct synthesis and biological evaluation of conformationally constrained analogues of this compound remain an area for future investigation, the principles established from related systems strongly suggest that this would be a fruitful avenue for the discovery of more potent and selective bioactive compounds.
Future Directions in Research on N Isopropyl 1h Pyrazole 1 Carboxamide
Deepening the Understanding of Molecular Interactions and Pathways
A critical direction for future research lies in the comprehensive elucidation of the molecular targets and signaling pathways associated with N-Isopropyl-1H-pyrazole-1-carboxamide. While the broader class of pyrazole (B372694) carboxamides has been shown to interact with a variety of biological targets, a more granular understanding of the specific interactions of this compound is necessary. Future studies will likely focus on identifying and validating the precise proteins, enzymes, and receptors with which it binds.
Investigations into its mechanism of action in cancer, for instance, could reveal interactions with key regulators of cell proliferation and survival. Research on related pyrazole derivatives has pointed towards targets such as cyclin-dependent kinases (CDKs), Aurora kinases, and the anti-apoptotic protein Bcl-2. rsc.orgencyclopedia.pubnih.gov Future research should explore whether this compound or its analogues also modulate these or other critical cancer-related pathways. For example, studies on other pyrazole carboxamides have identified AXL kinase as a potential target, suggesting a promising avenue for investigation. nih.gov Furthermore, some pyrazole derivatives have been found to interact directly with DNA, indicating another possible mechanism of action that warrants exploration for this specific compound. nih.govjst.go.jp
Engineering Novel Analogues through Advanced Computational Design
The rational design of more potent and selective analogues of this compound represents a significant area for future research, driven by advancements in computational chemistry. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and three-dimensional QSAR (3D-QSAR) are poised to play a pivotal role in this endeavor. nih.govtandfonline.com These computational methods can identify the key structural features of the molecule that are critical for its biological activity, guiding the synthesis of new derivatives with enhanced therapeutic properties.
Molecular docking and molecular dynamics simulations will be instrumental in visualizing and understanding the binding of this compound analogues to their biological targets at an atomic level. nih.govmui.ac.ir This in-silico approach allows for the prediction of binding affinities and the identification of optimal structural modifications to improve potency and selectivity. For instance, the design of selective kinase inhibitors often relies on these computational tools to exploit subtle differences in the ATP-binding pockets of various kinases. nih.govnih.govmdpi.com By applying these advanced computational strategies, researchers can accelerate the discovery and optimization of novel pyrazole carboxamide-based drug candidates.
Innovating Sustainable and Efficient Synthetic Methodologies
The development of novel and sustainable synthetic methodologies for this compound and its derivatives is a key focus for future chemical research. The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to reduce environmental impact and improve efficiency. wisdomlib.org Future efforts will likely concentrate on the development of synthetic routes that minimize waste, use less hazardous reagents and solvents, and are more energy-efficient.
Microwave-assisted synthesis has emerged as a promising green chemistry approach, often leading to significantly reduced reaction times and increased yields for the synthesis of pyrazole carboxamides. ijsrch.comsemanticscholar.orgrsc.orgdergipark.org.tracs.org Another innovative approach is the use of flow chemistry, which offers advantages in terms of safety, scalability, and control over reaction conditions for the synthesis of pyrazoles. mdpi.comscilit.comnih.govnih.govrsc.org Furthermore, the exploration of novel and reusable catalytic systems will be crucial in developing more sustainable synthetic processes. researchgate.net These advancements in synthetic chemistry will not only be environmentally beneficial but will also contribute to more cost-effective production of these important compounds.
Uncovering New Therapeutic Frontiers for Pyrazole Carboxamide Derivatives
Expanding the therapeutic applications of pyrazole carboxamide derivatives, including analogues of this compound, is a highly promising area for future research. While the anticancer properties of this class of compounds are well-documented, their potential in other disease areas is an exciting frontier. nih.govtiu.edu.iqresearchgate.net
Recent studies have highlighted the potential of pyrazole derivatives in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. nih.govresearchgate.netnih.govsemanticscholar.orgresearchgate.netwustl.edunih.govresearchgate.net The adaptable structure of the pyrazole carboxamide scaffold allows for its modification to interact with targets relevant to these conditions, such as monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE). researchgate.netresearchgate.net Future pharmacological evaluations will be crucial to determine the efficacy of novel this compound analogues in these and other therapeutic areas, potentially leading to the development of new treatments for a range of unmet medical needs. The diverse pharmacological potential of substituted pyrazole derivatives suggests that further exploration could uncover a wealth of new therapeutic opportunities. benthamscience.com
Interactive Data Table: Future Research Directions
| Research Area | Focus | Key Methodologies | Potential Impact |
| Molecular Targets | Identification and validation of specific biological targets and signaling pathways. | Proteomics, Kinase Profiling, Cellular Assays | Deeper understanding of mechanism of action, identification of new therapeutic targets. |
| Computational Design | Design of potent and selective analogues. | QSAR, 3D-QSAR, Molecular Docking, Molecular Dynamics | Accelerated drug discovery, improved therapeutic index of new compounds. |
| Sustainable Synthesis | Development of green and efficient synthetic routes. | Microwave-Assisted Synthesis, Flow Chemistry, Novel Catalysis | Reduced environmental impact, more cost-effective manufacturing. |
| New Applications | Exploration of therapeutic potential beyond oncology. | In vivo disease models, Pharmacological screening | Development of treatments for neurodegenerative and other diseases. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
